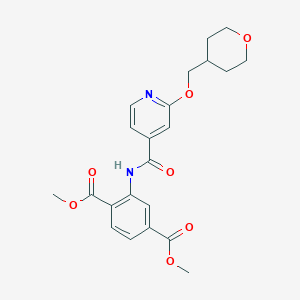

dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate is a useful research compound. Its molecular formula is C22H24N2O7 and its molecular weight is 428.441. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview of Dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate

This compound is a synthetic compound that likely exhibits biological activity due to its structural components. The presence of isonicotinamide suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Structural Components

- Tetrahydro-2H-pyran : This moiety often contributes to the lipophilicity and membrane permeability of compounds, which can enhance their biological activity.

- Isonicotinamide : Known for its role in various pharmacological activities, including anti-tuberculosis properties and as a precursor in the synthesis of biologically active compounds.

- Terephthalate Group : This component may influence the compound's solubility and interaction with biomolecules.

The biological activity of compounds similar to this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many isonicotinamide derivatives act as inhibitors for enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Studies

While specific case studies on the compound itself are not available, research on related compounds provides insights:

- Isonicotinamide Derivatives : Studies have demonstrated that modifications to the isonicotinamide structure can enhance antimicrobial and anticancer activities. For example, certain derivatives have shown significant inhibition against Mycobacterium tuberculosis.

- Tetrahydropyran-Based Compounds : Research indicates that tetrahydropyran derivatives can exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have focused on optimizing the biological activity of similar compounds through structural modifications. Key findings include:

- Enhanced Lipophilicity : Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability.

- Synergistic Effects : Combining different pharmacophores can lead to synergistic effects, enhancing overall efficacy against targeted diseases.

Data Table

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate exhibit significant anticancer properties. For instance, derivatives of isonicotinic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. The National Cancer Institute (NCI) has protocols that assess the efficacy of such compounds, demonstrating their potential as novel anticancer agents .

Antimicrobial Properties

The isonicotinic acid derivatives are also recognized for their antimicrobial activities. Studies have shown that modifications to the isonicotinic acid structure can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Pharmacological Applications

This compound may serve as a lead compound in drug development due to its ability to modulate biological pathways. Its structural components suggest potential interactions with specific receptors or enzymes involved in disease processes, particularly in targeting metabolic pathways related to cancer and infectious diseases .

Formulation Development

The compound's solubility and stability are critical factors in formulation development. Research into the physicochemical properties of similar compounds indicates that modifications can enhance bioavailability and therapeutic efficacy. This aspect makes it an attractive candidate for pharmaceutical formulations aimed at improving drug delivery systems .

Polymeric Applications

The terephthalate moiety in this compound suggests potential applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with desirable mechanical properties and thermal stability, suitable for various industrial applications .

Case Studies

Analyse Chemischer Reaktionen

Reactions of the Tetrahydro-2H-Pyran-4-yl Methoxy Group

The tetrahydropyran (THP) ether moiety is susceptible to acid-catalyzed cleavage. For example:

-

Cleavage under Lewis acid catalysis :

The THP group is hydrolyzed to regenerate the alcohol, crucial for deprotection strategies in multistep syntheses .

Ester Hydrolysis and Transesterification

The dimethyl terephthalate esters undergo hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH/H₂O, reflux): Converts esters to carboxylic acids.

-

Acid-mediated transesterification : Methoxy groups are replaced with bulkier alcohols (e.g., benzyl alcohol) in the presence of pTSA .

Amide Bond Stability and Reactivity

The isonicotinamido linkage is resistant to hydrolysis under mild conditions but cleaves under:

-

Strong acids (e.g., HCl, H₂SO₄): Protonation of the amide carbonyl facilitates breakdown.

-

Enzymatic action : Hydrolases may target this bond in biological systems .

Pyridine Ring Modifications

The isonicotinamide’s pyridine ring participates in:

-

Electrophilic aromatic substitution : Limited due to electron-withdrawing effects of the adjacent amide.

-

Coordination chemistry : Acts as a ligand for metal catalysts (e.g., InCl₃, FeCl₃) in coupling reactions .

Stability Under Oxidative/Reductive Conditions

-

Oxidation : The THP ring is stable to common oxidants (e.g., H₂O₂, KMnO₄) but degrades under strong oxidative stress (e.g., O₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering pharmacological activity .

Key Research Findings

-

Catalytic efficiency : AlCl₃ outperforms Sn(OTf)₂ in THP deprotection (91% vs. 81% yield) .

-

Solvent effects : Toluene marginally improves THP cleavage yields compared to CH₂Cl₂ (85% vs. 82%) .

-

Toxicity : Analogous THP derivatives show no mutagenicity in Ames tests but exhibit clastogenicity at high doses .

Eigenschaften

IUPAC Name |

dimethyl 2-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-28-21(26)16-3-4-17(22(27)29-2)18(11-16)24-20(25)15-5-8-23-19(12-15)31-13-14-6-9-30-10-7-14/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKFCPHHPSPQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.